Hedycoronen A

説明

Hedycoronen A is a type of diterpenoid . It is a potent inhibitor of LPS-stimulated interleukin-6 (IL-6) and IL-12 p40, with IC50 ranging from 4.1±0.2 to 9.1±0.3 µM . It also shows moderate inhibitory activity on the tumor necrosis factor-α (TNF-α) production with IC50 values of 46.0±1.3 and 12.7±0.3 µM . This suggests that Hedycoronen A has potential anti-inflammatory benefits .

Molecular Structure Analysis

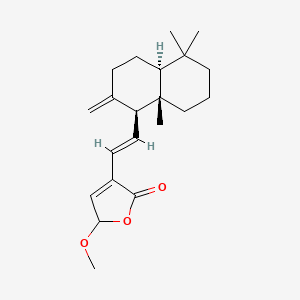

Hedycoronen A has a molecular formula of C21H30O3 . Its IUPAC name is 4-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-methoxy-2H-furan-5-one .Physical And Chemical Properties Analysis

Hedycoronen A is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its molecular weight is 330.46 .科学的研究の応用

Anti-Inflammatory Properties

Hedycoronen A has been found to have potential anti-inflammatory benefits . It is a potent inhibitor of LPS-stimulated interleukin-6 (IL-6) and IL-12 p40, with IC(50) ranging from 4.1±0.2 to 9.1±0.3 uM . This suggests that Hedycoronen A could be used in the treatment of conditions characterized by inflammation.

Analgesic Effects

The phytoconstituents present in Hedychium species, which include Hedycoronen A, have been reported to have analgesic effects . This suggests that Hedycoronen A could potentially be used in pain management.

Anti-Diabetic Activity

Hedycoronen A, along with other phytoconstituents from Hedychium species, has been associated with antidiabetic activity . This suggests a potential role for Hedycoronen A in the management of diabetes.

Anti-Asthmatic Potential

Research has indicated that Hedycoronen A may have potential anti-asthmatic properties . This suggests that it could be used in the treatment of asthma.

Cytotoxic Activity

Hedycoronen A has been associated with cytotoxic activity . This suggests that it could potentially be used in cancer treatment.

Traditional Medicinal Uses

Hedychium species, which include Hedycoronen A, have been used in traditional and herbal medication around the world for various purposes, including anti-inflammatory, skincare, analgesic, anti-asthmatic, anti-diabetic, antidotal uses, among others .

作用機序

Target of Action

Hedycoronen A, a labdane-type diterpenoid, primarily targets the production of interleukin-6 (IL-6), interleukin-12 p40 (IL-12 p40), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs) . These cytokines play crucial roles in the immune response, particularly in inflammation .

Mode of Action

Hedycoronen A interacts with its targets by inhibiting their production. Specifically, it has been found to inhibit the production of IL-6, IL-12 p40, and TNF-α in LPS-stimulated BMDCs . The IC50 values, which represent the concentration of Hedycoronen A required to inhibit the production of these cytokines by 50%, are 9.1 μM for IL-6, 5.6 μM for IL-12 p40, and 46.0 μM for TNF-α .

Biochemical Pathways

These cytokines are key players in the immune response and inflammation, suggesting that Hedycoronen A may exert its effects through modulating these processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound and its ultimate effectiveness as a drug

Result of Action

The molecular and cellular effects of Hedycoronen A’s action primarily involve the inhibition of cytokine production in LPS-stimulated BMDCs . By inhibiting the production of IL-6, IL-12 p40, and TNF-α, Hedycoronen A may help modulate the immune response and reduce inflammation .

特性

IUPAC Name |

4-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-methoxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-14-7-10-17-20(2,3)11-6-12-21(17,4)16(14)9-8-15-13-18(23-5)24-19(15)22/h8-9,13,16-18H,1,6-7,10-12H2,2-5H3/b9-8+/t16-,17-,18?,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAWJLFWEBGZIH-MZBNRDNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2C=CC3=CC(OC3=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=CC(OC3=O)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hedycoronen A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of Hedycoronen A?

A1: Hedycoronen A is characterized as a new labdane-type diterpenoid. While its exact molecular formula and weight are not provided in the abstracts, its structure is described as 15-methoxylabda-8(17),11E,13-trien-16,15-olide []. This information, along with the elucidation through mass spectrometry, 1D and 2D nuclear magnetic resonance (NMR) spectroscopy [], provides valuable insights into its structural properties. Further details regarding spectral data would be necessary for a complete characterization.

Q2: How does the structure of Hedycoronen A relate to its anti-inflammatory activity?

A2: The research highlights the significance of the labdane-type diterpenoid structure for the observed anti-inflammatory effects []. Notably, the presence of a methoxy group at the 15 position in Hedycoronen A appears to be crucial for its potent inhibition of IL-6 and IL-12 p40 production []. Further structure-activity relationship (SAR) studies involving modifications to the Hedycoronen A structure would be valuable to determine the impact on potency, selectivity, and identify other structural features essential for its biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-Furo[3,2-g][1]benzopyran-5-one, 7-[(beta-D-glucopyranosyloxy)methyl]-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-, (S)-](/img/structure/B1150786.png)

![tetrapotassium;2-[2-[2-[[6-[bis(carboxylatomethyl)amino]-2-[(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B1150790.png)

![disodium;(3R,5S)-7-[4-(4-fluorophenyl)-2-methylsulfonylazanidyl-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;hydrate](/img/structure/B1150800.png)

![(1'R,2'R,4'R,5S,10'R,14'S,16'S,18'S)-10',14'-dimethylspiro[(2,3,4-13C3)oxolane-5,15'-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene]-2,7'-dione](/img/structure/B1150807.png)